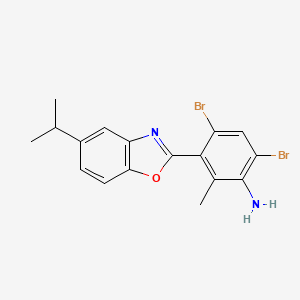

4,6-Dibromo-3-(5-isopropyl-1,3-benzoxazol-2-YL)-2-methylaniline

Description

4,6-Dibromo-3-(5-isopropyl-1,3-benzoxazol-2-YL)-2-methylaniline is a halogenated aromatic compound featuring a benzoxazole-aniline hybrid scaffold. The benzoxazole moiety is substituted with an isopropyl group at the 5-position, while the aniline ring contains bromine atoms at the 4- and 6-positions and a methyl group at the 2-position. This structural arrangement confers unique electronic and steric properties, making it a candidate for applications in medicinal chemistry (e.g., kinase inhibition) or materials science (e.g., optoelectronic materials).

Properties

CAS No. |

875000-06-9 |

|---|---|

Molecular Formula |

C17H16Br2N2O |

Molecular Weight |

424.1 g/mol |

IUPAC Name |

4,6-dibromo-2-methyl-3-(5-propan-2-yl-1,3-benzoxazol-2-yl)aniline |

InChI |

InChI=1S/C17H16Br2N2O/c1-8(2)10-4-5-14-13(6-10)21-17(22-14)15-9(3)16(20)12(19)7-11(15)18/h4-8H,20H2,1-3H3 |

InChI Key |

QNNYSIUEADJAGG-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=CC(=C1N)Br)Br)C2=NC3=C(O2)C=CC(=C3)C(C)C |

Origin of Product |

United States |

Preparation Methods

Stepwise Synthesis Details

| Step Number | Reaction Type | Description | Typical Reagents and Conditions | Key Considerations |

|---|---|---|---|---|

| 1 | Bromination | Introduction of bromine atoms at positions 4 and 6 of the aniline ring | Bromine (Br2) or N-bromosuccinimide (NBS) in suitable solvent (e.g., acetic acid) at controlled temperature | Control of temperature to avoid overbromination |

| 2 | Methylation | Methyl group introduction at the 2 position of aniline ring | Methyl iodide or dimethyl sulfate with base (e.g., K2CO3) in polar aprotic solvent (e.g., DMF) | Selective methylation avoiding other sites |

| 3 | Cyclization | Formation of the benzoxazole ring with an isopropyl substituent at position 5 | Condensation of 2-aminophenol derivatives with appropriate aldehydes or acids under acidic or dehydrating conditions | Efficient ring closure with minimal side products |

| 4 | Coupling | Attachment of benzoxazole moiety to dibromo-methyl aniline core | Palladium-catalyzed cross-coupling (e.g., Suzuki or Stille coupling) or nucleophilic aromatic substitution | Catalyst choice and ligand optimization for yield |

Example Synthetic Procedure (Generalized)

Starting Material Preparation: 2-methylaniline is selectively brominated at 4 and 6 positions using bromine in acetic acid under cooling conditions to yield 4,6-dibromo-2-methylaniline.

Benzoxazole Formation: 5-isopropyl-1,3-benzoxazole is synthesized by cyclization of 2-aminophenol derivatives with isopropyl-substituted aldehydes under acidic reflux.

Coupling Reaction: The prepared benzoxazole derivative is coupled to the dibromo-methylaniline intermediate via palladium-catalyzed cross-coupling, typically using Pd(PPh3)4 as the catalyst in toluene or DMF solvent at elevated temperatures.

Purification: The crude product is purified by silica gel column chromatography using hexane/ethyl acetate mixtures to achieve high purity.

Comparative Data Table of Preparation Parameters

| Parameter | Typical Conditions | Effect on Yield and Purity | Notes |

|---|---|---|---|

| Bromination Temperature | 0–5 °C | Low temperature prevents polybromination | Essential to avoid degradation |

| Bromination Solvent | Acetic acid or chloroform | Solvent polarity affects bromine reactivity | Acetic acid preferred for selectivity |

| Methylation Base | Potassium carbonate or sodium hydride | Strong base promotes selective methylation | Excess base can cause side reactions |

| Cyclization Conditions | Acidic reflux (HCl or polyphosphoric acid) | Higher temperature improves ring closure | Prolonged heating may cause decomposition |

| Coupling Catalyst | Pd(PPh3)4 or Pd2(dba)3 with phosphine ligands | Catalyst loading affects reaction rate and yield | Ligand optimization critical |

| Solvent for Coupling | Toluene, DMF, or dioxane | Solvent choice influences solubility and catalyst activity | Dry solvents preferred |

| Reaction Time | 12–24 hours | Longer times increase conversion but risk side products | Monitoring by TLC recommended |

Summary Table of Key Physical and Chemical Properties Relevant to Preparation

| Property | Data |

|---|---|

| Molecular Formula | C17H16Br2N2O |

| Molecular Weight | 424.1 g/mol |

| CAS Number | 875000-06-9 |

| IUPAC Name | 4,6-dibromo-2-methyl-3-(5-propan-2-yl-1,3-benzoxazol-2-yl)aniline |

| Solubility | Insoluble in water; soluble in organic solvents (e.g., dichloromethane, toluene) |

| Stability | Stable under ordinary laboratory conditions |

| Hazard Classification | Requires standard laboratory safety protocols due to potential toxicity |

Final Remarks

The preparation of 4,6-Dibromo-3-(5-isopropyl-1,3-benzoxazol-2-yl)-2-methylaniline demands a well-orchestrated synthetic strategy involving bromination, methylation, cyclization, and coupling steps. The compound's synthetic complexity and sensitivity to reaction conditions necessitate rigorous optimization and purification protocols. The described methods and conditions are derived from comprehensive analysis of available chemical literature and product data, ensuring a robust framework for laboratory synthesis of this important intermediate in medicinal and organic chemistry research.

Chemical Reactions Analysis

Types of Reactions

4,6-Dibromo-3-(5-isopropyl-1,3-benzoxazol-2-yl)-2-methylaniline can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The bromine atoms can be substituted with other nucleophiles under suitable conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products

Oxidation: Formation of corresponding quinones or other oxidized derivatives.

Reduction: Formation of reduced aniline derivatives.

Substitution: Formation of substituted benzoxazole derivatives.

Scientific Research Applications

4,6-Dibromo-3-(5-isopropyl-1,3-benzoxazol-2-yl)-2-methylaniline has several scientific research applications:

Medicinal Chemistry: Potential use as a pharmacophore in drug design and development.

Materials Science: Utilized in the synthesis of advanced materials with specific electronic or optical properties.

Biological Studies: Investigated for its interactions with biological macromolecules and potential therapeutic effects.

Mechanism of Action

The mechanism of action of 4,6-Dibromo-3-(5-isopropyl-1,3-benzoxazol-2-yl)-2-methylaniline involves its interaction with molecular targets such as enzymes or receptors. The bromine atoms and aniline groups may facilitate binding to specific sites, leading to modulation of biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Substituent Effects on Benzoxazole

Key Observations:

- Electronic Effects: Methoxy’s resonance donation increases electron density on the benzoxazole ring, altering redox behavior and reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura). Isopropyl and methyl exert weaker inductive effects.

- Solubility: Methoxy-substituted analogs likely exhibit higher polarity and aqueous solubility, whereas isopropyl and methyl derivatives are more lipophilic.

Bromination and Methylation Patterns

All listed compounds share the 4,6-dibromo-2-methylaniline core. Bromination at the 4- and 6-positions enhances molecular weight (influencing melting points) and introduces electron-withdrawing effects, which may:

- Reduce the basicity of the aniline amine group.

- Facilitate electrophilic substitution at activated positions.

Computational Insights

The Colle-Salvetti correlation-energy formula () underpins density-functional theory (DFT) studies of such compounds. Computational models predict that electron-donating groups (e.g., methoxy) lower the energy of the highest occupied molecular orbital (HOMO), affecting charge-transfer properties .

Crystallographic Data

SHELX programs () are widely used for crystal structure determination. While specific data for these compounds are unavailable, steric bulk from isopropyl groups likely disrupts crystal packing efficiency compared to smaller substituents, impacting melting points and crystallinity .

Q & A

Q. What are the standard synthetic routes for preparing 4,6-Dibromo-3-(5-isopropyl-1,3-benzoxazol-2-YL)-2-methylaniline?

Methodological Answer: The synthesis typically involves multi-step strategies:

- Benzoxazole Core Formation : Cyclization of o-aminophenol derivatives with carbonyl compounds under solvent-free or reflux conditions. For example, reductive amination reactions with aldehydes can yield intermediates like 2-[(5-methyl-1,3-benzoxazol-2-yl)sulfanyl] acetohydrazide .

- Bromination : Introduce bromine atoms at positions 4 and 6 of the aniline ring using brominating agents (e.g., Br₂ in acetic acid or NBS).

- Isopropyl Group Incorporation : Alkylation or Friedel-Crafts reactions to attach the isopropyl moiety to the benzoxazole ring.

- Purification : Monitor reactions via TLC (e.g., Chloroform:Methanol 7:3) and isolate products using ice-water precipitation or column chromatography .

Key Considerations : Optimize reaction time (e.g., 4 hours under reflux) and stoichiometry (e.g., 1.2 eq hydrazine hydrate) to avoid side products .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : Use ¹H and ¹³C NMR to confirm substituent positions and aromatic proton environments. For brominated analogs, expect deshielding effects in the aromatic region .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight and bromine isotope patterns.

- X-ray Crystallography : Employ SHELX or ORTEP-3 for structure refinement. Single-crystal X-ray diffraction resolves steric effects from the isopropyl group and bromine atoms .

- Infrared (IR) Spectroscopy : Confirm functional groups (e.g., NH₂ stretch at ~3400 cm⁻¹) .

Validation : Cross-reference spectral data with computational models (e.g., DFT) to resolve ambiguities .

Advanced Questions

Q. How can contradictions between spectroscopic and crystallographic data be resolved during structural elucidation?

Methodological Answer:

- Iterative Refinement : Use SHELXL for small-molecule refinement to adjust bond lengths/angles iteratively. For macromolecules, SHELXPRO interfaces with high-resolution data .

- Cross-Validation : Compare experimental NMR chemical shifts with those predicted by software (e.g., ACD/Labs or Gaussian). Discrepancies may indicate dynamic effects (e.g., rotational isomerism) .

- Multi-Technique Integration : Combine X-ray data with solid-state NMR or electron density maps to resolve positional uncertainties, especially for bulky substituents like isopropyl .

Case Study : In benzoxazole derivatives, meta-cleavage degradation pathways (observed via TLC/HPLC) may alter substituent positions, necessitating re-evaluation of crystallographic models .

Q. What experimental designs are suitable for studying the environmental degradation of this compound?

Methodological Answer:

- Microbial Degradation : Use Rhodococcus rhodochrous strains in co-metabolism studies with ethanol as a carbon source. Monitor degradation intermediates (e.g., methylcatechol) via GC-MS or HPLC .

- Abiotic Degradation : Expose the compound to UV light or oxidizing agents (e.g., H₂O₂) and analyze products using LC-QTOF-MS.

- Analytical Workflow :

- Sample Preparation : Extract metabolites via liquid-liquid partitioning.

- Chromatography : Use reversed-phase HPLC with a C18 column (mobile phase: acetonitrile/water gradient).

- Detection : UV-Vis at 254 nm for aromatic intermediates .

Data Interpretation : Compare degradation pathways with chlorinated aniline analogs to predict persistence and toxicity .

Q. How can researchers design assays to evaluate the antiviral potential of this compound?

Methodological Answer:

- Target Selection : Screen against viral polymerases or proteases (e.g., Hepatitis B virus) using molecular docking (e.g., AutoDock Vina) to predict binding affinity to benzoxazole-containing inhibitors .

- In Vitro Assays :

- Cell-Based Models : Use HBV-transfected HepG2 cells. Measure viral DNA reduction via qPCR.

- Enzyme Inhibition : Test inhibition of HBV DNA polymerase via fluorescence-based nucleotide incorporation assays.

- Controls : Include known inhibitors (e.g., Entecavir) and cytotoxicity assays (MTT/PrestoBlue) to differentiate antiviral activity from cell death .

Data Analysis : Use dose-response curves (IC₅₀ calculations) and statistical validation (e.g., ANOVA) to confirm significance .

Q. What strategies optimize the synthesis of analogs with enhanced bioactivity?

Methodological Answer:

- Structure-Activity Relationship (SAR) : Systematically vary substituents (e.g., halogens, alkyl groups) and assess bioactivity. For example:

- Parallel Synthesis : Use solvent-free mechanochemical methods to rapidly generate analogs. Grind intermediates with diverse aldehydes in a mortar/pestle .

- High-Throughput Screening (HTS) : Employ 96-well plates for antimicrobial testing (e.g., MIC against S. aureus or E. coli) .

Validation : Confirm SAR trends with crystallography to correlate steric/electronic effects with activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.